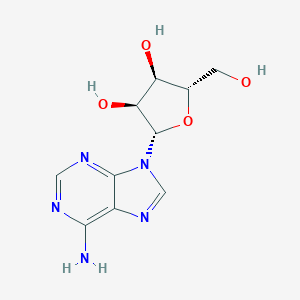

L-腺苷

描述

L-Adenosine is a nucleoside that plays a critical role in various biological processes. It is involved in energy transfer through the formation of molecules like ATP and ADP, as well as in signal transduction as a component of cyclic AMP. Adenosine is also an important signaling molecule in asthma, producing bronchoconstriction in asthmatics by activating A1 adenosine receptors (ARs) . It has been implicated in the pharmacological actions of several classes of drugs and is recognized as a homeostatic neuromodulator . Furthermore, adenosine is produced under metabolic stress and modulates innate immune responses during various inflammatory conditions by binding to different types of adenosine receptors expressed on various innate immune cells .

Synthesis Analysis

The synthesis of L-Adenosine derivatives has been explored in various studies. For instance, the conjugate of L-alanosine and 5-amino-4-imidazolecarboxylic acid ribonucleotide was synthesized enzymatically using chicken liver enzymes, demonstrating its ability to inhibit adenylosuccinate synthetase . Another study synthesized adenine nucleosides with an α-amino acid structure in their sugar moiety, which are novel examples of nucleoside derivatives . Additionally, N6-alkylated adenosine derivatives have been synthesized through a multi-step process involving acylation, reduction, and deprotection .

Molecular Structure Analysis

The molecular structure of L-Adenosine and its derivatives is complex and has been elucidated using various spectroscopic techniques. For example, the structure of synthesized adenosine derivatives was determined by infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . These structural analyses are crucial for understanding the function and reactivity of these molecules.

Chemical Reactions Analysis

Adenosine and its derivatives undergo a variety of chemical reactions. The synthesis of adenosine(5')tetraphospho(5')adenosine (AppppA) by aminoacyl-tRNA synthetases is one such reaction, which involves the formation of aminoacyladenylate from ATP, followed by the synthesis of AppppA from adenylate and a second ATP . This reaction is significant in the context of protein synthesis and cellular regulation.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives have been studied, revealing their potential as therapeutic agents. For instance, several adenosine derivatives have been evaluated in vitro as free radical scavengers, showing potent antioxidant effects compared to ascorbic acid . The pharmacokinetic parameters of these compounds suggest their suitability as potential drugs. Moreover, adenosine's role in inflammation has been well established, with its receptors acting as feedback regulators of inflammation .

科学研究应用

神经调节和癫痫

L-腺苷是大脑中重要的神经调节物质,通过各种受体影响一系列过程。它已被认为在癫痫控制和癫痫中起作用,主要通过A1受体发挥作用。在这一领域的研究,主要使用动物模型,探讨了腺苷在终止癫痫发作和预防癫痫持续状态(一种持续且神经危险的癫痫状态)中的作用。然而,人类研究仍然有限,需要进一步研究将这些发现从实验室转化为癫痫和癫痫持续状态治疗的临床应用(Dragunow, 1988)。

心血管功能

腺苷在心血管系统中发挥关键作用,作为冠状血流的调节介质和抗心律失常药物。它具有扩血管作用,并参与调节冠状血流,特别是在心肌供氧减少或工作负荷增加时。其作用主要是稳态和保护性的,在心脏病学中具有治疗和诊断目的的临床意义(Mubagwa et al., 1996)。

炎症和免疫系统

腺苷调节免疫系统并有助于维持组织完整性。在临床前和临床设置中,腺苷在管理几种炎症性疾病方面显示出潜力。当前的研究重点是设计具有更高选择性的新型腺苷受体配体或开发作为变构受体调节剂的化合物。这项研究旨在以特定的部位和事件特异性方式增加炎症部位的腺苷浓度,以最小化不良的全身影响(Antonioli et al., 2014)。

血小板功能和血压

研究表明,腺苷影响血小板反应并具有抗聚集作用。它通过特定受体调节环核苷酸水平,影响人类血小板的聚集反应。这种作用在腺苷诱导的抗聚集中起作用,并对高血压和心血管疾病等疾病产生影响(Anfossi et al., 2002)。

围手术期非阿片类镇痛药

腺苷已被探讨作为麻醉患者镇痛管理的新型非阿片类靶点。临床试验表明,围手术期腺苷输注稳定核心血液动力学,并减少手术期麻醉需求。它还改善了术后恢复,表现为更低的疼痛评分和更少的阿片类药物消耗,突显了其作为围手术期非阿片类镇痛药的潜力(Gan & Habib, 2007)。

安全和危害

Adenosine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Adenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

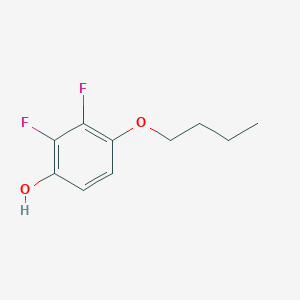

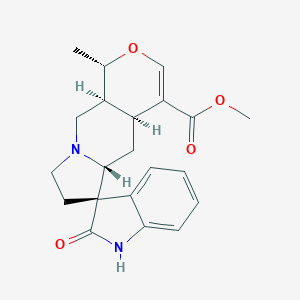

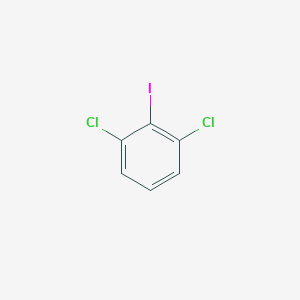

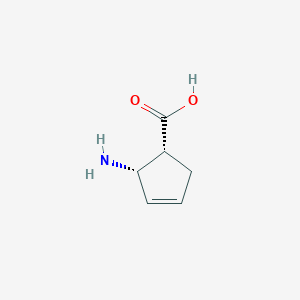

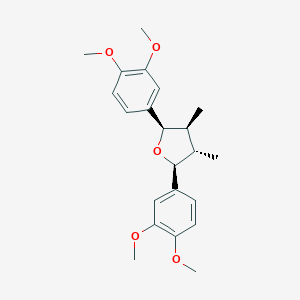

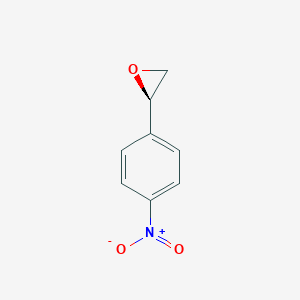

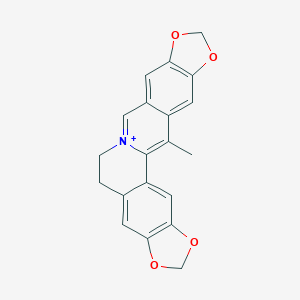

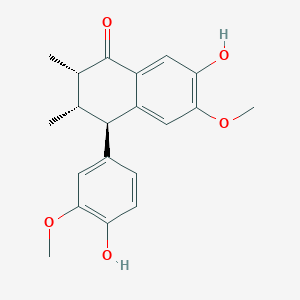

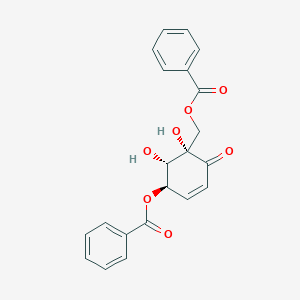

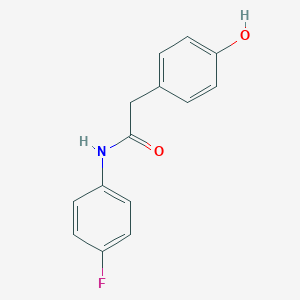

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)